

Application Notes: Utilizing THP-1 Cells for the Study of RXFP1 Activation

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Compound of Interest

Compound Name: RXFP1 receptor agonist-6

Cat. No.: B12396599

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Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) crucial for a multitude of physiological processes, including cardiovascular modulation, anti-inflammatory responses, and anti-fibrotic effects.[1][2] The human monocytic cell line, THP-1, endogenously expresses RXFP1, albeit at low levels (approximately 275 receptors per cell), making it a physiologically relevant model for studying receptor signaling and function in a native cellular context.[3][4] These cells are instrumental for researchers, scientists, and drug development professionals investigating the therapeutic potential of RXFP1 agonists for conditions like heart failure, fibrosis, and inflammatory diseases.[5]

Key Applications of THP-1 Cells in RXFP1 Research:

- **Secondary Messenger Signaling:** THP-1 cells are frequently used to measure the canonical RXFP1 signaling output, which involves a complex, biphasic accumulation of cyclic adenosine monophosphate (cAMP).[3][6]
- **Gene Expression Analysis:** Activation of RXFP1 in THP-1 cells leads to downstream changes in gene expression, most notably the upregulation of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.[5][7]
- **Cellular Functional Assays:** The migratory and adhesive properties of THP-1 monocytes can be modulated by RXFP1 activation, providing a functional readout for receptor activity.[8]

- Screening for Novel Agonists: This cell line serves as a valuable tool for validating the activity of newly identified small molecule or peptide agonists of RXFP1.[\[5\]](#)[\[9\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies using THP-1 cells to investigate RXFP1 activation.

Table 1: Ligand Binding Affinity and Receptor Density in THP-1 Cells

Parameter	Value	Reference
Ligand	Human Relaxin-2	[4]
Dissociation Constant (Kd)	102 pM	[4]
Receptor Density	~275 receptors/cell	[3] [4]

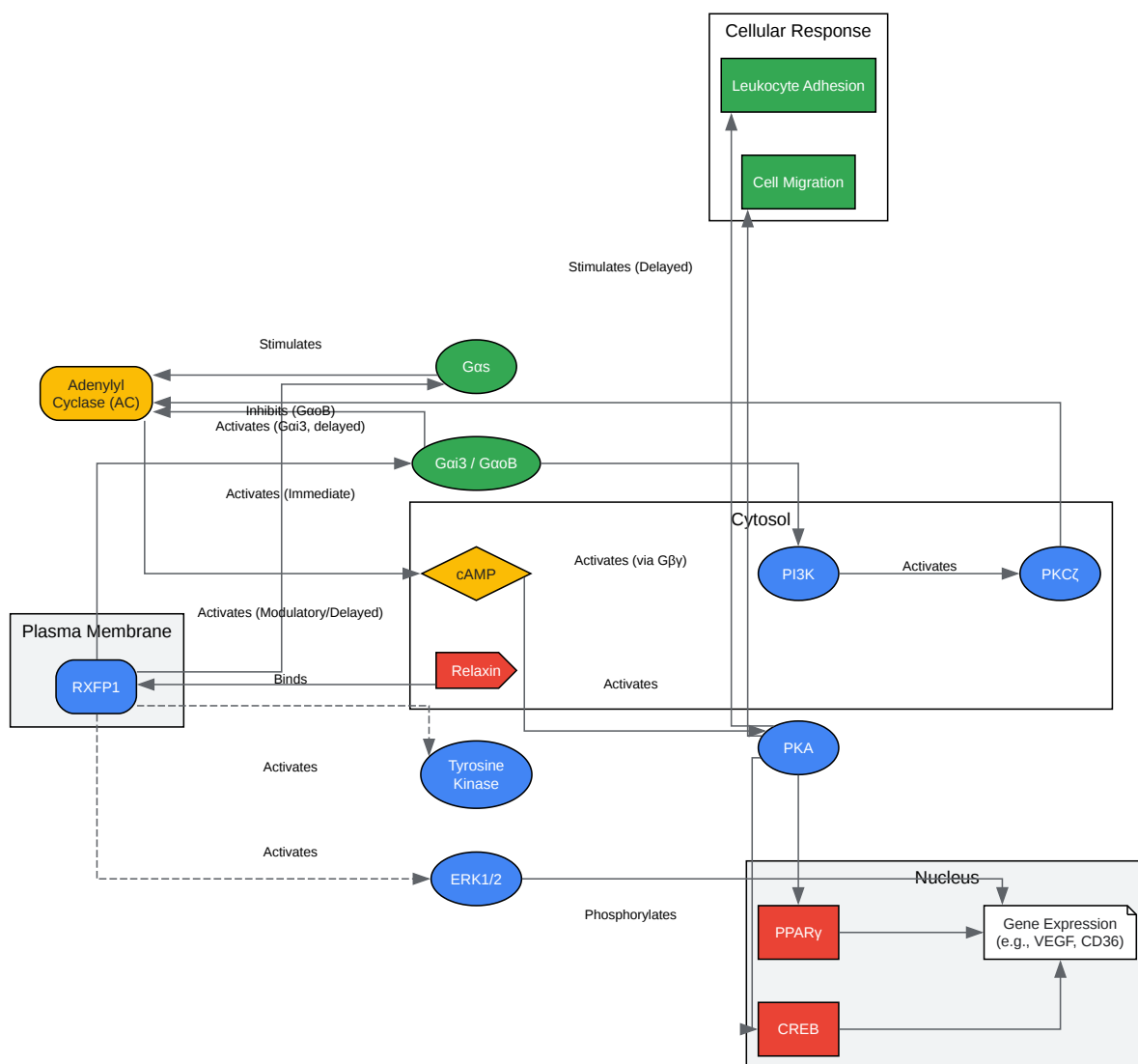
Table 2: Functional Responses to RXFP1 Agonists in THP-1 Cells

Agonist	Assay	Endpoint	Result	Reference
Relaxin-2	VEGF Gene Expression	mRNA Fold Increase	~2.5-fold at 1.7 nmol/L	[7]
RELAX10 (fusion protein)	VEGF Gene Expression	mRNA Fold Increase	~3.0 to 3.5-fold (0.075 - 1.2 nmol/L)	[7]
Porcine Relaxin	cAMP Production	Total cAMP (fmol)	Dose-dependent increase	[10]
ML290 (small molecule)	VEGF Gene Expression	mRNA Fold Increase	Potent agonist activity	[5] [9]

Signaling Pathways and Experimental Workflow

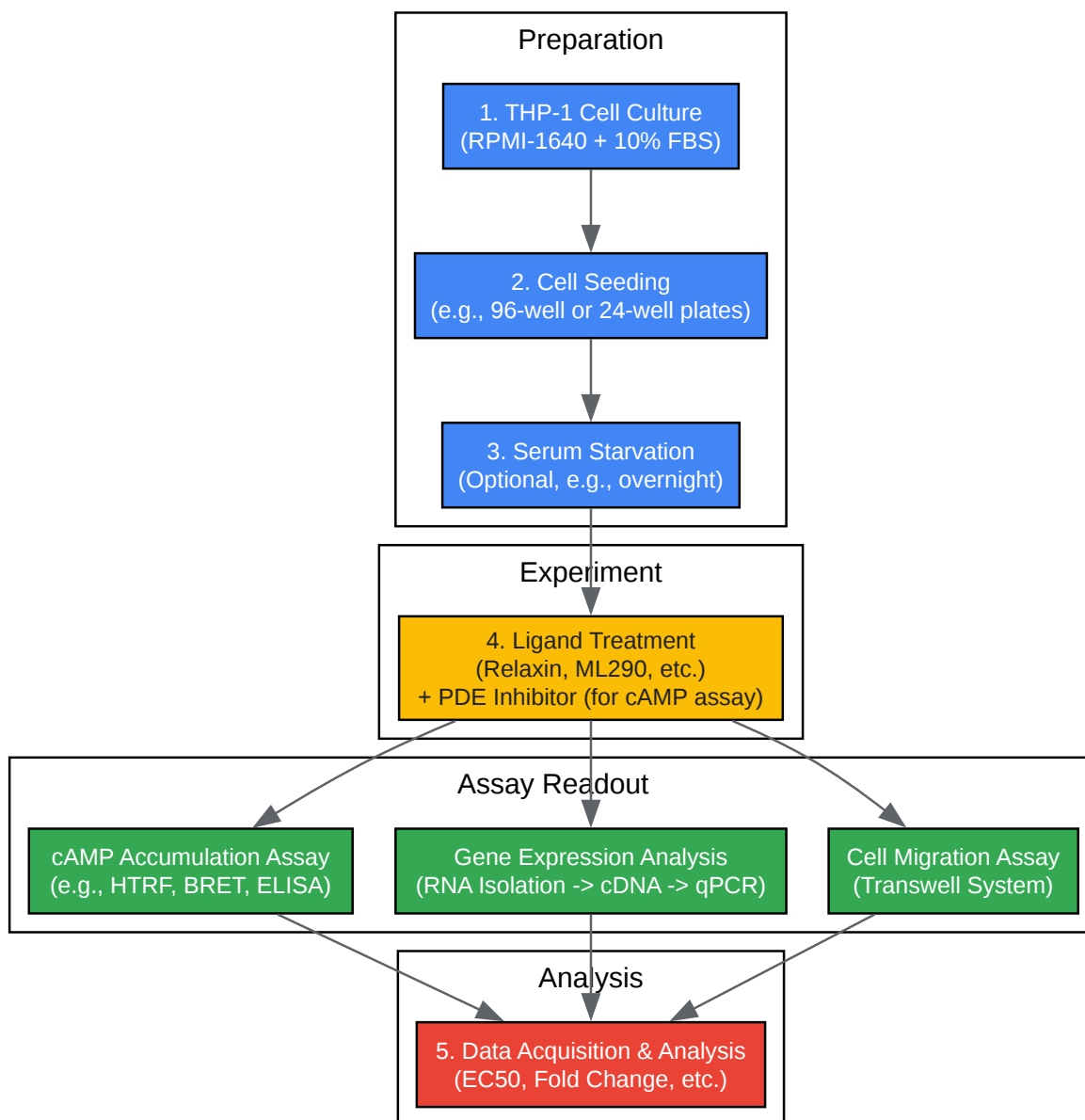
The activation of RXFP1 by its ligand, relaxin, initiates a complex signaling cascade within THP-1 cells. This involves multiple G proteins and downstream effectors. A typical experimental

workflow is designed to culture the cells, stimulate the receptor, and measure specific biological readouts.



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Caption: RXFP1 signaling cascade in THP-1 cells.

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Caption: General experimental workflow for studying RXFP1 activation in THP-1 cells.

Experimental Protocols

Protocol 1: THP-1 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing THP-1 human monocytic cells.

- Media Preparation:
 - Prepare complete growth medium: RPMI-1640 medium supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
 - For some applications, 0.05 mM 2-mercaptoethanol is also added.[\[5\]](#)
- Cell Thawing:
 - Rapidly thaw a cryopreserved vial of THP-1 cells in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge at 200 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
- Routine Culture:
 - Culture cells in suspension in T-75 flasks at a density between 2×10^5 and 1×10^6 viable cells/mL.
 - Incubate at 37°C in a humidified atmosphere with 5% CO₂.
 - Split the culture every 2-3 days by adding fresh medium to maintain the recommended cell density. Do not allow the density to exceed 2×10^6 cells/mL.

Protocol 2: cAMP Accumulation Assay (HTRF)

This protocol outlines a method for measuring intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for studying GPCR activation.

[11]

- Cell Seeding:
 - Harvest THP-1 cells and resuspend in serum-free RPMI-1640 medium.
 - Seed cells into a 384-well white assay plate at a density of 8×10^4 cells/well in a volume of 10 μ L.[10]
- Ligand and Inhibitor Preparation:
 - Prepare serial dilutions of the RXFP1 agonist (e.g., Relaxin-2, ML290) in assay buffer.
 - Prepare a solution of a phosphodiesterase (PDE) inhibitor, such as Ro 20-1724 (final concentration ~100-500 μ M), in assay buffer to prevent cAMP degradation.[11]
- Cell Stimulation:
 - Add 5 μ L of the PDE inhibitor solution to each well.
 - Immediately add 5 μ L of the agonist solution (or vehicle control) to the wells.
- Incubation:
 - Incubate the plate at 37°C for 30 minutes.[10][11]
- Lysis and Detection:
 - Add 5 μ L of HTRF cAMP-d2 conjugate followed by 5 μ L of HTRF anti-cAMP-cryptate conjugate (as per manufacturer's instructions, e.g., Cisbio).
 - Incubate at room temperature for 60 minutes in the dark.
- Data Acquisition:
 - Read the plate on an HTRF-compatible plate reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).

- Calculate the 665/620 ratio and determine cAMP concentrations based on a standard curve.

Protocol 3: Gene Expression Analysis by qRT-PCR (VEGF)

This protocol details the measurement of VEGF mRNA levels following RXFP1 activation.[\[5\]](#)[\[7\]](#)

- Cell Seeding and Treatment:
 - Seed 4×10^5 THP-1 cells per well in a 24-well plate in 0.4 mL of test media (e.g., RPMI-1640 without phenol red, 0.5% FBS).[\[5\]](#)
 - Treat cells with the desired concentrations of RXFP1 agonist or vehicle control.
 - Incubate for a predetermined time (e.g., 4-24 hours) at 37°C with 5% CO₂.
- RNA Isolation:
 - Lyse the cells directly in the well using a suitable lysis buffer (e.g., from a Qiagen RNeasy kit).
 - Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
- cDNA Synthesis:
 - Quantify the RNA concentration and assess its purity (A260/A280 ratio).
 - Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
- Quantitative Real-Time PCR (qPCR):
 - Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for VEGF and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
 - Perform the qPCR reaction using a real-time PCR system.

- Data Analysis:
 - Determine the cycle threshold (Ct) values for both VEGF and the housekeeping gene.
 - Calculate the relative fold change in VEGF mRNA expression using the comparative Ct ($\Delta\Delta C_t$) method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.[\[7\]](#)

Protocol 4: Cell Migration Assay (Transwell)

This protocol describes how to assess the effect of RXFP1 activation on THP-1 cell migration.
[\[8\]](#)

- Cell Preparation:
 - Culture THP-1 cells as described in Protocol 1.
 - The day before the experiment, serum-starve the cells by culturing them overnight in RPMI-1640 with 0.5% FBS.
- Assay Setup:
 - Use a 24-well plate with Transwell inserts (e.g., 5 μ m pore size).
 - Add 600 μ L of assay medium (serum-free RPMI-1640) containing the chemoattractant or RXFP1 agonist to the lower chamber.
 - Resuspend the serum-starved THP-1 cells in assay medium at a concentration of 1×10^6 cells/mL.
 - Add 100 μ L of the cell suspension (1×10^5 cells) to the upper chamber of the Transwell insert.
- Incubation:
 - Incubate the plate at 37°C with 5% CO₂ for 4 to 24 hours.[\[8\]](#)
- Quantification of Migration:

- Carefully remove the Transwell inserts.
- Remove the non-migrated cells from the top side of the membrane with a cotton swab.
- Fix and stain the migrated cells on the bottom side of the membrane (e.g., with crystal violet or a fluorescent dye like DAPI).
- Elute the stain and measure the absorbance/fluorescence, or count the number of migrated cells in several fields of view under a microscope.
- Data Analysis:
 - Calculate the migration index as the fold change in the number of migrated cells in treated wells compared to the untreated (vehicle control) wells.

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